molecular formula C15H18N4O4 B2488200 1-(2-Oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione CAS No. 2034523-60-7

1-(2-Oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione

Cat. No. B2488200
CAS RN: 2034523-60-7
M. Wt: 318.333
InChI Key: JFOOZGULFZDKOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar pyrrolidine diones involves multiple steps, including the preparation of specific piperazine or piperidine derivatives followed by condensation and cyclization reactions. Kamiński, Rzepka, and Obniska (2011) synthesized a series of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones, demonstrating the versatility of the synthetic approach towards such compounds (Kamiński, Rzepka, & Obniska, 2011).

Molecular Structure Analysis

The molecular structure of pyrrolidine diones and their derivatives has been extensively studied. For example, Orozco et al. (2009) analyzed the molecular and crystal structure of related compounds, revealing insights into their conformation and stability (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Chemical Reactions and Properties

Chemical reactions involving pyrrolidine diones are diverse, including acylation, alkylation, and condensation reactions. Jones et al. (1990) discussed the acylation of pyrrolidine-2,4-diones, providing a synthesis route for 3-acyltetramic acids, showcasing the chemical reactivity of these compounds (Jones, Begley, Peterson, & Sumaria, 1990).

Physical Properties Analysis

The physical properties of pyrrolidine diones, including their crystalline structure and stability, are crucial for understanding their applications. The study by Kuleshova and Khrustalev (2000) provides detailed insights into the molecular and crystal structures of similar compounds, shedding light on the influence of hydrogen bonds on the molecular packing in crystals (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties of pyrrolidine diones, such as their reactivity and interaction with various reagents, have been the subject of research. The work by Badr, Aly, Fahmy, and Mansour (1981) on the synthesis and properties of tetramic acids and derivatives provides valuable information on the chemical behavior of pyrrolidine-2,4-diones (Badr, Aly, Fahmy, & Mansour, 1981).

Scientific Research Applications

Anti-Cancer Activity

Compounds structurally related to pyrrolidine-2,5-dione have shown significant anti-cancer activities against various human tumor cell lines. Studies have indicated that the presence of piperidine or pyrrolidine at the end of a C-6 chain, a benzoyl group at C-5, and benzyl groups at N-1, N-3 of the pyrimidine ring can increase anti-cancer activities. This suggests potential research applications of similar compounds in the development of new anticancer drugs (Singh & Paul, 2006).

Synthesis and Chemical Transformations

The compound has relevance in chemical synthesis research, particularly in the preparation of Nα-urethane-protected β- and γ-amino acids, demonstrating an efficient "one-pot" synthesis approach. This could have implications for the synthesis of peptides and peptide-like molecules in medicinal chemistry (Cal et al., 2012).

Organic Synthesis and Medicinal Chemistry

The conversion of pyrrolidine-2,5-dione to maleimide through tosylation, and the study of the mechanism by DFT, provides insights into the properties and reactivity of these scaffolds. Understanding these transformations can aid in organic synthesis, medicinal chemistry, and drug development efforts (Yan et al., 2018).

Future Directions

The future directions for research on this compound could involve further investigation into its synthesis, structure, chemical reactions, mechanism of action, and physical and chemical properties. One study suggests that modifications should be made to investigate how the chiral moiety influences kinase inhibition . Another study suggests that the Cbz protecting group was removed under hydrogenolysis conditions to provide a secondary amine .

Mechanism of Action

properties

IUPAC Name

1-[2-oxo-2-(3-pyrimidin-4-yloxypiperidin-1-yl)ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c20-13-3-4-14(21)19(13)9-15(22)18-7-1-2-11(8-18)23-12-5-6-16-10-17-12/h5-6,10-11H,1-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOOZGULFZDKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C(=O)CCC2=O)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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